

Application Note: Quantification of Procyanidin B8 in Plasma using HPLC-MS/MS

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Compound of Interest

Compound Name: Procyanidin B8

Cat. No.: B153742

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Introduction

Procyanidin B8, a B-type proanthocyanidin dimer, is a flavonoid found in various plant-based foods and beverages, including grapes, cocoa, and red wine. Procyanidins are recognized for their potent antioxidant and anti-inflammatory properties, making them subjects of interest in nutritional and pharmaceutical research. The quantification of **Procyanidin B8** in plasma is crucial for pharmacokinetic studies, bioavailability assessments, and understanding its physiological effects. This application note provides a detailed protocol for the sensitive and selective quantification of **Procyanidin B8** in plasma samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Procyanidins have been shown to exert their biological effects through the modulation of various cellular signaling pathways. Notably, they can inhibit pro-inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][2][3][4] This anti-inflammatory action is a key aspect of their potential health benefits.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is recommended for the efficient extraction of **Procyanidin B8** from plasma, minimizing matrix effects.[5][6]

Materials:

- Plasma samples
- SPE cartridges (e.g., Oasis HLB)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Centrifuge
- Evaporator (e.g., nitrogen evaporator)

Procedure:

- Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Loading: Dilute 200 μ L of plasma sample with 200 μ L of 2% formic acid in water. Load the diluted sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
- Elution: Elute **Procyanidin B8** with 1 mL of methanol.
- Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried residue in 100 μ L of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
- Analysis: The sample is now ready for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

- HPLC system with a binary pump and autosampler
- Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions:

Parameter	Value
Column	C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.3 mL/min
Injection Volume	5 µL
Column Temp.	40°C
Gradient	0-1 min: 5% B; 1-8 min: 5-40% B; 8-9 min: 40-95% B; 9-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-12 min: 5% B

MS/MS Conditions:

Procyanidin B8 is a B-type procyanidin dimer. The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity. Both positive and negative ionization modes can be utilized.^{[7][8]}

Parameter	Positive Ion Mode	Negative Ion Mode
Ionization Mode	ESI+	ESI-
Precursor Ion (m/z)	579.15	577.13
Product Ions (m/z)	291.08, 427.10	289.07, 407.08, 451.09
Collision Energy	Optimized for specific instrument	Optimized for specific instrument
Dwell Time	100 ms	100 ms

Note: The specific product ions and collision energies should be optimized for the instrument in use. The provided m/z values are based on the characteristic fragmentation of B-type procyanidin dimers which includes quinone methide (QM) cleavage, retro-Diels-Alder (RDA) fission, and heterocyclic ring fission (HRF).[\[9\]](#)[\[10\]](#)[\[11\]](#)

Data Presentation

The quantitative data for the method validation should be summarized in tables for clarity and easy comparison. The following tables present representative validation parameters for the quantification of procyanidin dimers in plasma, based on published data for similar compounds. [\[5\]](#)[\[6\]](#)[\[12\]](#)

Table 1: Linearity and Sensitivity

Analyte	Linear Range (ng/mL)	R ²	LOD (ng/mL)	LOQ (ng/mL)
Procyanidin B8	1 - 1000	>0.99	0.3	1

Table 2: Precision and Accuracy

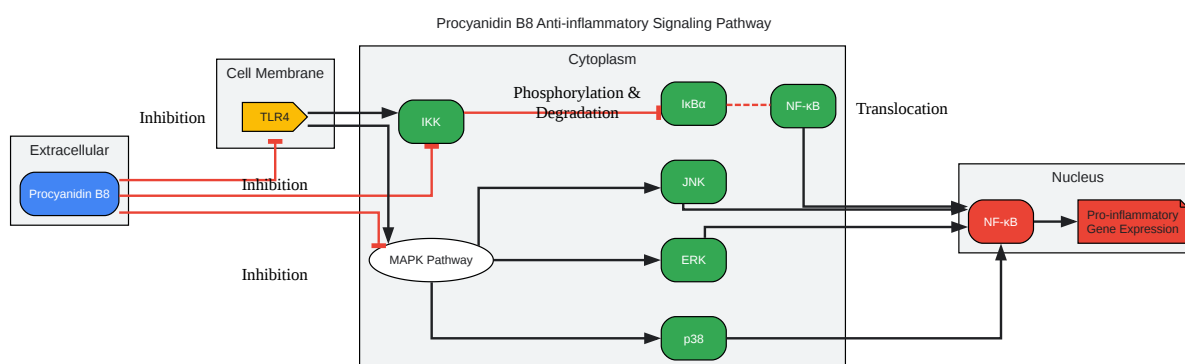
Analyte	Concentration (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)
Procyanidin B8	5	<10	<15	90-110
50	<10	<15	90-110	
500	<10	<15	90-110	

Table 3: Recovery and Matrix Effect

Analyte	Extraction Recovery (%)	Matrix Effect (%)
Procyanidin B8	>85	<15

Visualizations

Signaling Pathway

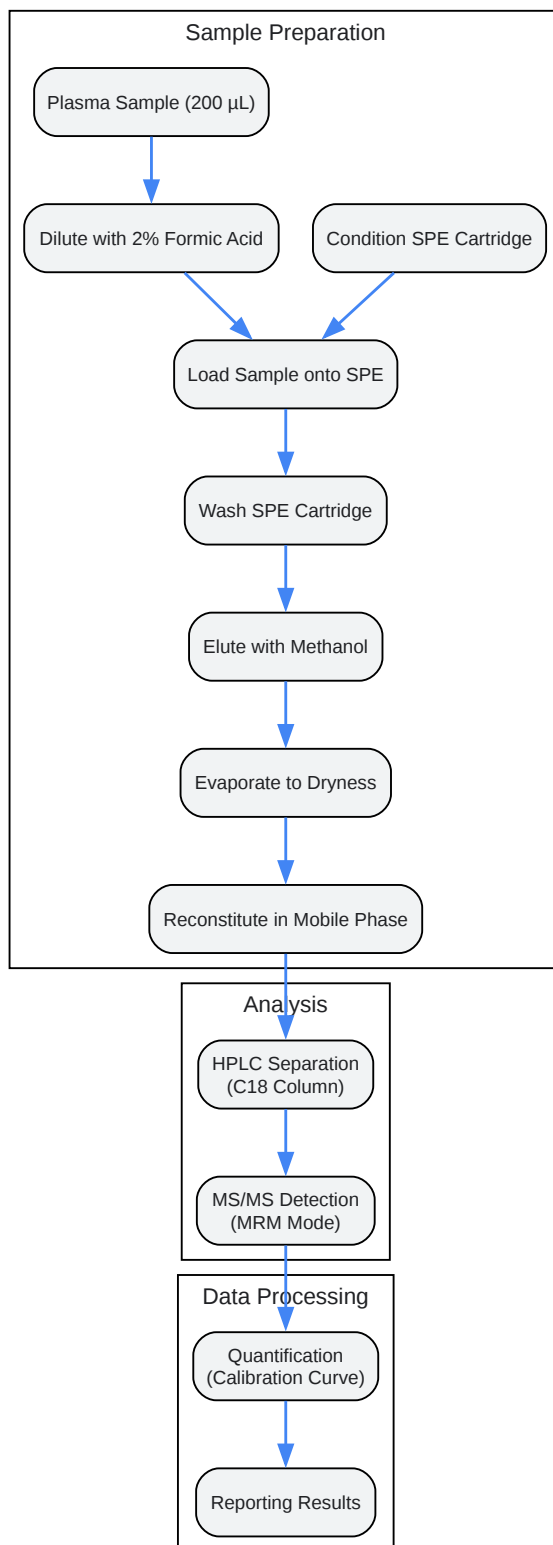


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Caption: **Procyanidin B8** inhibits inflammatory pathways.

Experimental Workflow

Workflow for Procyanidin B8 Quantification in Plasma

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Caption: HPLC-MS/MS experimental workflow.

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